molecular formula C11H12O3S B2585659 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid CAS No. 1566048-98-3

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid

Cat. No. B2585659
CAS RN: 1566048-98-3
M. Wt: 224.27
InChI Key: SLBVFDSGLFSPGD-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid is an organic compound with a molecular weight of 224.28 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid is 1S/C11H12O3S/c12-11(13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid is a powder at room temperature . It has a melting point of 71-75 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

Researchers have developed innovative methods for the hydrosulfonylation of cyclopropylideneprop-2-en-1-ones, achieving good to excellent yields of β- or γ-addition products with high selectivities (Maozhong Miao et al., 2016). Similarly, the synthesis of cis-1-(arylsulfonyl)-2-phenylcyclopropanes via the addition of arylthiocarbenes to styrene has been reported, demonstrating the importance of cyclopropane rings in chemical synthesis (T. Balaji & D. B. Reddy, 1979). Another study highlighted the visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids, a process yielding coumarin derivatives under metal-free conditions, showcasing the utility of sulfinyl groups in photoredox chemistry (Wen-Chao Yang et al., 2015).

Pharmacological Profiles

The dual inhibitory activity of certain cyclopropane derivatives on cyclo-oxygenase and 5-lipoxygenase enzymes has been identified, highlighting their potential in developing anti-inflammatory and analgesic medications (S. Laufer et al., 1994). This dual action suggests a promising avenue for therapeutic applications beyond traditional NSAIDs, with a focus on minimizing gastrointestinal damage.

Organic Synthesis Applications

Cyclopropane derivatives, including those containing the sulfonyl group, serve as key intermediates in organic synthesis. For example, nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) have been explored, offering a route to diversely substituted cyclopropane-containing molecules (A. Stolle et al., 1992). Such methodologies underscore the versatility of cyclopropane motifs in complex molecule construction.

Safety and Hazards

The safety information for 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-(4-cyclopropylsulfinylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-11(13)7-8-1-3-9(4-2-8)15(14)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBVFDSGLFSPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid

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